1-Butyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
Preparation Methods
The synthesis of 1-Butyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of xanthine with butyl halides under basic conditions. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
1-Butyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Common reagents for substitution reactions include alkyl halides and amines, leading to the formation of various substituted derivatives
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butyl-3,7-dihydro-purine-2,6-dione has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other xanthine derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: This compound is explored for its potential therapeutic effects, including its use as a bronchodilator and stimulant.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Butyl-3,7-dihydro-purine-2,6-dione involves its interaction with various molecular targets, including adenosine receptors and enzymes like xanthine oxidase. By inhibiting these targets, the compound can exert effects such as bronchodilation and central nervous system stimulation .
Comparison with Similar Compounds
1-Butyl-3,7-dihydro-purine-2,6-dione can be compared with other xanthine derivatives such as:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects.
Theobromine (3,7-dimethylxanthine): Used as a bronchodilator and vasodilator.
Theophylline (1,3-dimethylxanthine): Commonly used in the treatment of respiratory diseases
Each of these compounds shares a similar core structure but differs in the number and position of methyl groups, which influence their pharmacological properties and applications.
Properties
CAS No. |
60942-22-5 |
---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-butyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2/c1-2-3-4-13-8(14)6-7(11-5-10-6)12-9(13)15/h5H,2-4H2,1H3,(H,10,11)(H,12,15) |
InChI Key |
HZPVRRDNEDXPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(NC1=O)N=CN2 |
Origin of Product |
United States |
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